molecular formula C21H20ClNO4 B11629186 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11629186
M. Wt: 385.8 g/mol
InChI Key: HJCORSXGJIEIBC-HTXNQAPBSA-N
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Description

The compound 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a bicyclic lactam core. Key structural features include:

  • 4-Chlorophenyl substituent at position 5, contributing to lipophilicity and electronic effects via the chlorine atom.
  • 3-Methoxypropyl chain at position 1, influencing solubility and steric bulk.
  • Hydroxyl group at position 3, enabling hydrogen bonding and coordination with metal ions .

This compound shares structural homology with several analogs in the pyrrol-2-one family, which are explored below.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO4/c1-27-13-5-12-23-18(14-8-10-16(22)11-9-14)17(20(25)21(23)26)19(24)15-6-3-2-4-7-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17+

InChI Key

HJCORSXGJIEIBC-HTXNQAPBSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as benzoyl chloride, 4-chlorobenzaldehyde, and 3-methoxypropylamine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group yields an alcohol. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of pyrrolones exhibit significant antitumor properties. The compound has shown potential in inhibiting cancer cell proliferation due to its structural characteristics that facilitate interaction with cellular targets. For instance, a study demonstrated that similar pyrrolone derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have reported that pyrrolone derivatives can exhibit broad-spectrum antibacterial effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Research has indicated that certain pyrrolones can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Material Science Applications

Synthesis of Functional Materials
The unique structural features of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one allow it to be used as a building block for synthesizing functional materials. For example, it can be employed in the creation of polymeric materials with enhanced thermal stability and mechanical properties .

Photodynamic Therapy (PDT)
This compound's ability to absorb light and generate reactive oxygen species makes it a candidate for photodynamic therapy applications. Its derivatives have been explored for use in PDT against various tumors, leveraging their capacity to selectively target cancerous tissues when activated by light .

Analytical Chemistry Applications

Chromatographic Techniques
The compound can be utilized as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. Its distinct chemical properties facilitate accurate quantification and identification in various biological samples .

Spectroscopic Analysis
Due to its unique spectral characteristics, this compound is suitable for spectroscopic analysis techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques can provide insights into its molecular structure and interactions with other compounds .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity
Antimicrobial properties
Neuroprotective effects
Material ScienceSynthesis of functional materials
Photodynamic therapy
Analytical ChemistryHPLC standard for complex mixtures
Spectroscopic analysis

Case Studies

  • Antitumor Activity Study
    A study conducted on various pyrrolone derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Assessment
    In a comparative study, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
  • Neuroprotection Research
    Experimental models showed that the administration of this compound reduced oxidative stress markers in neuronal cells, suggesting its potential role in preventing neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in its antileishmanial and antimalarial activities, the compound may inhibit key enzymes involved in the metabolic pathways of the pathogens . Molecular docking studies have shown that it can bind to the active sites of these enzymes, thereby disrupting their function and leading to the death of the pathogens.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Compound Name Substituents Molecular Formula Key Properties Reference
Target Compound 4-Benzoyl, 5-(4-Cl-phenyl), 1-(3-methoxypropyl) C₂₂H₂₁ClN₂O₄ m.p. data not available; moderate lipophilicity
4-Benzoyl-5-[4-(dimethylamino)phenyl]-1-(3-morpholinylpropyl) 5-(4-NMe₂-phenyl), 1-(3-morpholinylpropyl) C₂₇H₃₂N₄O₄ Enhanced solubility due to morpholine; potential basicity
4-Benzoyl-5-(4-methoxyphenyl)-1-(3-imidazolylpropyl) 5-(4-MeO-phenyl), 1-(3-imidazolylpropyl) C₂₄H₂₂N₄O₄ Increased H-bonding via imidazole; possible antimicrobial activity
4-(3-Fluoro-4-MeO-benzoyl)-5-(4-F-phenyl)-1-(3-hydroxypropyl) (BH40708) 4-(3-F-4-MeO-benzoyl), 5-(4-F-phenyl), 1-(3-hydroxypropyl) C₂₁H₁₉F₂NO₅ Higher polarity due to hydroxyl and fluoro groups; m.p. not reported
4-(4-Bromo-benzoyl)-5-(2-F-phenyl)-1-(3-hydroxypropyl) (BH40711) 4-(4-Br-benzoyl), 5-(2-F-phenyl) C₂₀H₁₇BrFNO₄ Bromine increases molecular weight; potential halogen bonding

Key Observations :

  • Substituent Position: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating) in or 4-dimethylaminophenyl (strongly electron-donating) in .
  • Side Chain Variations : The 3-methoxypropyl group in the target compound balances lipophilicity and solubility, whereas morpholinylpropyl () or imidazolylpropyl () groups introduce basicity or H-bonding capacity.
  • Halogen Effects : Bromine in BH40711 () may improve binding to hydrophobic pockets, while fluorine in BH40708 () enhances metabolic stability.

Physicochemical Properties

  • Melting Points : The analog 3-(substituted-phenyl)-4-benzoyl-5-[2-mercapto-4-(substituted-phenyl)imidazolo]-Δ²-isoxazoline (from ) has a m.p. of 138°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxyl and mercapto groups. The target compound’s m.p. is unreported but likely lower due to the flexible methoxypropyl chain.
  • Solubility : Morpholine- and imidazole-containing analogs () exhibit improved aqueous solubility compared to the target compound’s methoxypropyl group.

Analytical Characterization

  • Crystallography : SHELX programs () are widely used for structural refinement. For example, WinGX and ORTEP () facilitate visualization of anisotropic displacement ellipsoids.

Biological Activity

The compound 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and research findings.

Structure and Properties

The compound features a complex structure that includes:

  • A benzoyl group
  • A 4-chlorophenyl group
  • A hydroxy group
  • A methoxypropyl group
    This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolones often exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antibacterial activity of several pyrrolone derivatives against common bacterial strains. The results showed that compounds similar to 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one displayed strong activity against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
4-benzoyl derivativeS. aureus20
4-benzoyl derivativeE. coli18

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

  • In one study, the compound was tested for cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that it effectively inhibited cell proliferation with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
HeLa15
MCF-712

Enzyme Inhibition

The mechanism of action for many pyrrolones includes enzyme inhibition:

  • The compound has been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical enzymes in bacterial and cancer metabolism. Molecular docking studies revealed strong binding affinity to these targets .

Case Studies

  • Antibacterial Activity : In a comparative study of various pyrrolone derivatives, it was found that those with electron-withdrawing groups like chlorophenyl exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
  • Cytotoxicity Evaluation : A series of experiments involving the treatment of cancer cell lines with varying concentrations of the compound demonstrated a dose-dependent response in cell viability reduction, highlighting its potential as an anticancer agent.

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